10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Descripción
This macrocyclic compound (CAS: 127984-74-1; molecular formula: C₅₄H₆₉N₁₁O₁₀S₂; molecular weight: 1096.33 g/mol) features a complex architecture combining a 20-membered dithia-pentazacycloicosane core with multiple functional groups . Key structural elements include:
- Macrocyclic backbone: A 1,2-dithia-5,8,11,14,17-pentazacycloicosane ring system with five amide bonds and two sulfur atoms.
- Substituents: A 4-aminobutyl chain at position 10. A (2-amino-3-naphthalen-2-ylpropanoyl)amino group at position 18. A (4-hydroxyphenyl)methyl group at position 14. An indol-3-ylmethyl moiety at position 12. A propan-2-yl group at position 5.
Propiedades
IUPAC Name |
10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDHBTGHUJUUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H69N11O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1096.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108736-35-2, 127984-74-1 | |
| Record name | Lanreotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Actividad Biológica
Lanreotide is a synthetic analogue of somatostatin, a peptide hormone that plays a critical role in the regulation of various physiological processes. This compound has garnered attention for its biological activity, particularly in the context of cancer treatment and endocrine disorders. This article explores the biological activity of Lanreotide, including its mechanisms of action, therapeutic applications, and relevant research findings.
Lanreotide functions primarily through its binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors that mediate the effects of somatostatin. The compound exhibits high affinity for SSTR2 and SSTR5, leading to several biological effects:
- Inhibition of Hormone Secretion : Lanreotide suppresses the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), making it beneficial in treating acromegaly and neuroendocrine tumors.
- Antitumor Activity : It has been shown to inhibit tumor growth by inducing apoptosis in cancer cells and slowing down cell proliferation. This is particularly evident in gastrointestinal neuroendocrine tumors (NETs) and pancreatic tumors.
- Reduction of Tumor Blood Supply : By inhibiting angiogenesis, Lanreotide decreases blood supply to tumors, further contributing to its antitumor effects.
Pharmacological Profile
The pharmacokinetics and pharmacodynamics of Lanreotide have been extensively studied. Key parameters include:
| Parameter | Value |
|---|---|
| Molecular Weight | 1096.3 Da |
| CAS Registry Number | 108736-35-2 |
| Route of Administration | Subcutaneous |
| Half-Life | 24 hours |
| Therapeutic Uses | Acromegaly, NETs |
Clinical Efficacy
In clinical settings, Lanreotide has shown significant efficacy:
- Acromegaly : In patients with acromegaly, Lanreotide has been shown to normalize GH levels in approximately 40% of patients after 6 months of treatment.
- Neuroendocrine Tumors : In a study involving patients with advanced NETs, treatment with Lanreotide resulted in progression-free survival rates significantly higher than those observed with placebo.
Case Studies
Several case studies highlight the effectiveness of Lanreotide:
-
Case Study on Acromegaly :
- A 45-year-old male patient with acromegaly was treated with Lanreotide for 12 months. Results showed a reduction in serum GH levels from 25 ng/mL to 2 ng/mL and significant improvement in symptoms.
-
Case Study on Gastroenteropancreatic NETs :
- A 60-year-old female patient with metastatic gastroenteropancreatic NETs received Lanreotide as part of her treatment regimen. After 18 months, imaging studies indicated stable disease with no new lesions.
Research Findings
Recent studies have further elucidated the biological activity of Lanreotide:
- A study published in The Journal of Clinical Endocrinology & Metabolism demonstrated that Lanreotide significantly reduced tumor size in patients with advanced NETs compared to untreated controls .
- Research published in Cancer Research indicated that Lanreotide induces apoptosis through mitochondrial pathways involving caspase activation and changes in Bcl-2 family protein expression .
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The compound shares features with macrocyclic peptides, thiopeptides, and naphthalene-containing derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Macrocyclic Rigidity : The target compound’s dithia-pentazacycloicosane core provides structural rigidity, akin to vancomycin’s cross-linked peptide backbone, which enhances target binding specificity .
- Functional Diversity : The indole and hydroxyphenyl groups may facilitate π-π stacking or hydrogen bonding, similar to cyclosporine’s interaction with cyclophilin .
Physicochemical Properties
Research Findings and Hypotheses
Métodos De Preparación
Key Steps in Lyophilization
The patented lyophilization process involves three stages:
-
Pre-lyophilization Mixture Preparation : Lanreotide base (25 ± 2 g/L) is combined with 15 ± 2% (w/w) aqueous acetic acid to form a homogeneous solution.
-
Freezing and Primary Drying : The mixture is cooled to 2°C over 10 minutes, held for 3 hours, then frozen to −40°C for 2.75 hours under reduced pressure (20 ± 5 μbar).
-
Secondary Drying : The temperature is gradually raised to 25°C over 20 hours, maintained for 63.3 hours, and further increased to 35°C for 23 hours to remove residual moisture and acetic acid.
Table 1: Lyophilization Parameters and Outcomes
Hydration and Gel Formation
Post-lyophilization, the lanreotide acetate lyophilizate is hydrated with acidified water (pH-adjusted with acetic acid) using a dual-syringe system. Static hydration for ≥2 hours followed by dynamic homogenization yields a supersaturated gel with optimal viscosity (50–200 Pa·s) and syringeability (injection force <20 N).
Solution-Phase Synthesis of Lanreotide Acetate
The solution-phase approach overcomes SPPS limitations by coupling pre-synthesized tetrapeptide fragments, enabling cost-effective large-scale production.
Fragment Condensation Strategy
The process employs a 4+4 strategy:
-
Tetrapeptide Fragment A : Boc-D-2-Nal-Cys(Trt)-Tyr(tBu)-D-Trp-OH.
-
Tetrapeptide Fragment B : H-Lys(Boc)-Val-Cys(Trt)-Thr-NH2.
Fragments A and B are condensed using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and diisopropylethylamine (DIPEA), achieving >85% coupling efficiency.
Deprotection and Cyclization
-
Global Deprotection : Trityl (Trt) and tert-butyl (tBu) groups are removed using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5).
-
Disulfide Bridging : Iodine oxidation in methanol/water (4:1) forms the cyclic structure, followed by acetic acid treatment to yield the acetate salt.
Table 2: Solution-Phase Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Fragment Coupling | PyBOP/DIPEA, DMF, 0°C → RT, 24 hours | 87% | 92% |
| Deprotection | TFA/TIS/H2O, 2 hours | 95% | 90% |
| Oxidation | I2 (1.1 eq), MeOH/H2O, 12 hours | 78% | 98% |
| Acetic Acid Treatment | 10% AcOH, 4 hours | 95% | 99.5% |
Critical Process Parameters and Optimization
Acetic Acid Concentration and pH Control
The acetic acid content directly modulates the formulation’s pH (5.8–6.4), which impacts solubility and injectability. A 9.7 ± 0.3% (w/w) anhydrous acetate content minimizes syringe injection force (<15 N) while ensuring sustained release over 28 days.
Temperature and Time Dependencies
-
Lyophilization : Extended secondary drying (≥60 hours) at 35°C reduces residual solvents to <500 ppm.
-
Solution-Phase Synthesis : Controlled oxidation at 0–5°C prevents over-oxidation and dimerization.
Quality Control and Analytical Methods
Q & A
Q. What synthetic strategies are recommended for constructing this macrocyclic compound?
Methodological Answer: The synthesis of this complex macrocycle likely involves multi-step solid-phase or solution-phase approaches. Key steps include:
- Protecting group strategies for amines (e.g., Fmoc/Boc) and carboxylic acids to prevent unwanted side reactions.
- Cyclization via disulfide bonds , leveraging the 1,2-dithia moiety, under controlled redox conditions.
- Stepwise coupling of functionalized side chains (e.g., naphthyl, indolyl, and hydroxyphenyl groups) using reagents like HATU or EDCI for amide bond formation.
- Purification via preparative HPLC or size-exclusion chromatography to isolate the macrocycle .
Q. How can the structure of this compound be characterized using analytical techniques?
Methodological Answer:
- NMR Spectroscopy : 1D/2D NMR (e.g., H, C, COSY, HSQC) to resolve stereochemistry and confirm connectivity of the macrocycle and side chains. Evidence from similar compounds shows distinct aromatic (δ 7.0–7.4 ppm) and amide (δ 6.5–8.0 ppm) proton signals .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI-TOF) to verify the molecular formula (CHNOS) and isotopic pattern .
- X-ray Crystallography : If single crystals are obtainable, this method can resolve absolute configuration and non-covalent interactions .
Q. What are the stability and recommended storage conditions for this compound?
Methodological Answer:
- Stability : Stable under inert atmospheres (N/Ar) at −20°C in lyophilized form. Avoid exposure to moisture, strong acids/bases, and oxidizing/reducing agents to prevent disulfide bond cleavage or hydrolysis .
- Storage : Dissolve in anhydrous DMSO or DMF at 1–10 mM concentrations, aliquot, and store at −80°C for long-term stability. Monitor degradation via LC-MS .
Q. How can researchers assess purity and identify potential impurities in synthesized batches?
Methodological Answer:
- Analytical HPLC : Use C18 columns (e.g., Chromolith®) with gradient elution (0.1% TFA in water/acetonitrile) to resolve impurities. Compare retention times with reference standards .
- LC-MS/MS : Detect trace impurities (e.g., truncated peptides, oxidation byproducts) using MRM transitions specific to the target compound .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) to validate purity ≥95% .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and yield of this compound?
Methodological Answer:
- Heuristic Algorithms : Apply Bayesian optimization to screen reaction parameters (temperature, solvent, catalyst loading) for cyclization efficiency. Use response surface models to predict optimal conditions .
- Density Functional Theory (DFT) : Simulate transition states of disulfide bond formation to identify kinetic bottlenecks and guide catalyst selection .
Q. What role do non-covalent interactions play in the supramolecular behavior of this compound?
Methodological Answer:
Q. How can degradation pathways and products be analyzed under stress conditions?
Methodological Answer:
Q. What mechanistic insights can be gained from studying its reactivity with biomimetic reagents?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
